molecular formula C7H11N3 B13915150 5-Cyclopentapyrazolamine, 2,4,5,6-tetrahydro-2-methyl-

5-Cyclopentapyrazolamine, 2,4,5,6-tetrahydro-2-methyl-

Cat. No.: B13915150
M. Wt: 137.18 g/mol
InChI Key: LRBFZKZQSRAYKL-UHFFFAOYSA-N
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Description

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-amine is a chemical compound with the molecular formula C7H11N3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the formation of the cyclopentane ring followed by the introduction of the pyrazole moiety. Common reagents used in these reactions include hydrazines and ketones, with reaction conditions often involving acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
  • 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine

Uniqueness

Compared to similar compounds, 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-amine may exhibit unique properties due to the position of the amine group on the pyrazole ring

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine

InChI

InChI=1S/C7H11N3/c1-10-4-5-2-6(8)3-7(5)9-10/h4,6H,2-3,8H2,1H3

InChI Key

LRBFZKZQSRAYKL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2CC(CC2=N1)N

Origin of Product

United States

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